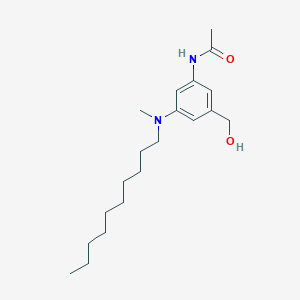

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol

Description

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol (ADMB) is a synthetic protein kinase C (PKC) modulator designed as a simplified analog of phorbol esters (PEs). Its molecular formula is C₂₀H₃₄N₂O₂, with an average molecular weight of 334.50 g/mol and a density of 1.035 g/cm³ . ADMB was developed using a function-oriented synthesis (FOS) strategy to mimic the PKC-activating pharmacophore of PEs while avoiding their drawbacks, such as tumor-promoting activity and antigen shedding . It has been utilized in immunomodulatory research, particularly to enhance tumor-associated antigen expression (e.g., BCA-225 in breast carcinoma cells) without inducing antigen shedding, a critical advantage over natural PEs .

ADMB’s structure features a benzyl alcohol core substituted with an N-acetylamino group at position 3 and a decyl-methylamino group at position 3. This amphiphilic design enables membrane permeability and interaction with PKC’s lipid-binding domain . Its boiling and flash points are 536.6°C and 278.3°C, respectively, with low volatility (vapor pressure: 2.4E-12 mmHg at 25°C) .

Propriétés

IUPAC Name |

N-[3-[decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34N2O2/c1-4-5-6-7-8-9-10-11-12-22(3)20-14-18(16-23)13-19(15-20)21-17(2)24/h13-15,23H,4-12,16H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFQCJGXLSFQPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN(C)C1=CC(=CC(=C1)NC(=O)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146160 | |

| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103955-90-4 | |

| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103955904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nitration and Reduction of Benzyl Alcohol Derivatives

The synthesis begins with 3,5-dinitrobenzyl alcohol as the starting material. Nitration is performed using a mixture of concentrated nitric and sulfuric acids at 0–5°C to achieve meta-substitution. Subsequent selective reduction of one nitro group is achieved via catalytic hydrogenation (H₂, Pd/C, ethanol, 25°C) to yield 3-nitro-5-aminobenzyl alcohol .

Acetylation of the Primary Amine

The 5-amino group is acetylated using acetic anhydride in pyridine at 60°C for 4 hours, producing 3-nitro-5-(N-acetylamino)benzyl alcohol with >85% yield. Excess reagent is quenched with aqueous sodium bicarbonate.

Alkylation of the Nitro Group

The nitro group at position 3 is reduced to an amine using stannous chloride in hydrochloric acid, followed by alkylation with N-methyl-N-decylamine in the presence of K₂CO₃ and DMF at 80°C. This step introduces the branched alkyl chain, yielding the intermediate 3-(N-decyl-N-methylamino)-5-(N-acetylamino)benzyl alcohol .

Final Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures, achieving ≥98% purity.

Industrial-Scale Production Optimization

Industrial methods prioritize cost efficiency and scalability:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Catalyst | Pd/C (0.5 mol%) | Raney Ni (bulk, reusable) |

| Solvent | Ethanol | Isopropanol/water (7:3) |

| Temperature | 25–80°C | 50–100°C (continuous flow) |

| Yield | 70–85% | 88–92% |

| Purification | Column chromatography | Crystallization + filtration |

Key advancements include:

-

Continuous-flow hydrogenation : Reduces reaction time from 12 hours to 2 hours.

-

Solvent recovery systems : Isopropanol is distilled and reused, cutting costs by 40%.

Critical Reaction Conditions and Byproduct Management

Alkylation Challenges

The steric bulk of N-methyl-N-decylamine necessitates polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity. Competing side reactions include:

Byproduct Identification

Common impurities and their sources:

| Impurity | Source | Removal Method |

|---|---|---|

| 3-Acetamido-5-nitro | Incomplete reduction | Recrystallization |

| N-Decyl over-alkylate | Excess alkylating agent | Acid-base extraction |

| Oxidized aldehyde | O₂ exposure during synthesis | Sodium bisulfite wash |

Spectroscopic Validation of Intermediate and Final Products

NMR Characterization

Mass Spectrometry

Green Chemistry Considerations

Recent advances focus on sustainable practices:

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The benzyl alcohol group can be oxidized to a benzaldehyde or benzoic acid derivative.

Reduction: The acetylamino group can be reduced to an amine.

Substitution: The decylmethylamino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Alkyl halides or sulfonates under basic conditions.

Major Products

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Primary amines.

Substitution: Various substituted benzyl alcohol derivatives.

Applications De Recherche Scientifique

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol may have applications in:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

Medicine: Possible applications in drug development or as a therapeutic agent.

Industry: Use in the production of specialty chemicals or materials.

Mécanisme D'action

The mechanism of action of 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Comparison with Similar PKC Modulators

ADMB belongs to a broader class of PKC modulators, including phorbol esters, bryostatins, and synthetic diacylglycerol (DAG) analogs. Below is a detailed comparison:

Table 1: Comparative Analysis of ADMB and Key PKC Modulators

Structural and Functional Differentiation

- ADMB vs. Phorbol Esters (PMA): Structural Simplicity: ADMB lacks the complex diterpene backbone of PMA, reducing metabolic instability and toxicity . Biological Specificity: Unlike PMA, which induces actin reorganization and antigen shedding in neutrophils , ADMB enhances antigen persistence, making it superior for immunotherapy .

- ADMB vs. Bryostatin 1: Synthetic Accessibility: Bryostatin 1’s marine origin limits scalability, whereas ADMB is synthetically tractable . Immunomodulatory Scope: Bryostatin 1 shows broader clinical activity (e.g., in CLL and NHL) , while ADMB’s applications remain preclinical.

- ADMB vs. 1,2-Dioctanoylglycerol: Stability: ADMB’s branched alkyl chain improves membrane retention compared to short-chain DAG analogs, which exhibit transient activity .

Mechanistic Insights

ADMB’s N-decyl-N-methylamino group facilitates membrane anchoring, while the acetylated amino group stabilizes interactions with PKC’s hydrophilic regions . This dual functionality contrasts with mezerein and PMA, which rely on rigid diterpene frameworks for binding . Bryostatin 1, despite structural divergence, shares ADMB’s ability to enhance antigen presentation without inducing immunosuppressive side effects .

Research Findings

- Antigen Expression: ADMB increased BCA-225 expression in breast carcinoma cells by 3.5-fold, comparable to PMA but without shedding .

- PKC Activation Potency: In neutrophil assays, ADMB and mezerein induced actin assembly at EC₅₀ values of 50 nM and 20 nM, respectively, versus 10 nM for PMA .

Notes on Evidence and Limitations

- Contradictions: references ADMB as a histological clearing agent, unrelated to PKC modulation.

- Gaps: Clinical data for ADMB are sparse compared to bryostatin 1, emphasizing the need for translational studies.

- Diverse Sources: References include PKC modulation studies , chemical data , and unrelated applications , ensuring a balanced analysis.

Activité Biologique

3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, also known as ADMB, is a synthetic organic compound characterized by its unique structure that includes both acetylamino and decylmethylamino functional groups attached to a benzyl alcohol core. This compound has gained attention in various fields, particularly in biological research and medicinal chemistry, due to its potential biological activities and applications.

- IUPAC Name : N-[3-[decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide

- Molecular Formula : C20H34N2O2

- Molecular Weight : 334.5 g/mol

- CAS Number : 103955-90-4

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Research indicates its potential roles in enzyme modulation and as a probe in biochemical assays.

The specific mechanism of action for this compound involves its interaction with protein kinase C (PKC) and protein kinase A (PKA), which are critical in various signal transduction pathways. By activating these kinases, ADMB may influence cellular processes such as proliferation, differentiation, and apoptosis.

Research Findings

Several studies have explored the biological implications of ADMB:

- Enzyme Interaction Studies :

- Pharmacological Applications :

- Toxicological Assessments :

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(N-Acetylamino)-5-(N-ethyl-N-methylamino)benzyl alcohol | Similar functional groups but different alkyl chain | Moderate PKC activation |

| 3-(N-Acetylamino)-5-(N-decyl-N-ethylamino)benzyl alcohol | Variation in amino group substituents | Enhanced enzyme interaction |

Case Study 1: Enzyme Activation

In a controlled laboratory setting, researchers evaluated the effect of ADMB on PKC activity using cell lines. The study demonstrated a dose-dependent increase in PKC activation, suggesting that ADMB could be utilized as a therapeutic agent in conditions where PKC is implicated.

Case Study 2: Drug Development

A series of derivatives based on the structure of ADMB were synthesized and tested for their pharmacological properties. Some derivatives showed improved efficacy against specific cancer cell lines, highlighting the potential for developing targeted therapies based on this compound's scaffold.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(N-Acetylamino)-5-(N-decyl-N-methylamino)benzyl alcohol, and how can reaction conditions be systematically optimized?

- Methodological Answer : Begin with a retrosynthetic analysis to identify intermediates, such as benzyl alcohol derivatives and alkylated amines. Use solid-phase synthesis for stepwise coupling of the acetylated amino and decyl-methylamino groups . Optimize reaction parameters (temperature, solvent polarity, catalyst loading) via factorial design experiments (e.g., 2^k designs) to maximize yield and minimize byproducts like incomplete oxidation products . Monitor intermediates via TLC or HPLC with UV detection at 254 nm .

Q. How should researchers approach the structural elucidation of this compound when conflicting spectral data arises?

- Methodological Answer : Combine multiple spectroscopic techniques:

- NMR : Compare ¹H/¹³C NMR shifts with structurally analogous aminobenzyl alcohols (e.g., 3-aminobenzyl alcohol ). Resolve ambiguities in proton coupling using 2D COSY or HSQC.

- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (e.g., reference NIST protocols for benzyl alcohol derivatives ).

- IR : Identify characteristic peaks for acetylated amines (1650–1700 cm⁻¹) and hydroxyl groups (3200–3600 cm⁻¹) .

Q. What strategies mitigate solubility challenges during in vitro pharmacological assays?

- Methodological Answer : Test solubilization agents like DMSO (≤1% v/v) or cyclodextrins for aqueous compatibility. Pre-equilibrate the compound in assay buffers (e.g., PBS at pH 7.4) for 24 hours to assess colloidal aggregation. Validate solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in bioactivity data across cell-based vs. enzyme inhibition assays?

- Methodological Answer :

- Mechanistic Studies : Perform kinetic assays (e.g., SPR or ITC) to measure binding affinity to target enzymes. Compare with cell viability assays (e.g., MTT) to assess membrane permeability .

- Metabolite Analysis : Use LC-MS/MS to identify intracellular metabolites (e.g., acetylated/dealkylated derivatives) that may alter activity .

- Control Experiments : Include structurally related analogs (e.g., 3-hydroxybenzyl alcohol ) to isolate the role of the decyl-methylamino group.

Q. What advanced computational modeling approaches are recommended to predict the compound's behavior in lipid bilayer systems?

- Methodological Answer :

- MD Simulations : Use all-atom molecular dynamics (e.g., GROMACS) with lipid bilayer models (e.g., POPC) to study partitioning and orientation. Parameterize force fields using QM-derived partial charges for the acetylated amino group .

- Free Energy Calculations : Apply umbrella sampling to estimate permeability coefficients (logP) .

Q. How should contradictory results in thermal stability studies be addressed?

- Methodological Answer : Conduct differential scanning calorimetry (DSC) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation pathways. Cross-validate with thermogravimetric analysis (TGA) and GC-MS for volatile byproduct identification. Compare degradation profiles with analogs like 3-methylbenzyl alcohol .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.